2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole
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Overview
Description
2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole is a complex organic compound that features an indole core substituted with a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole typically involves the reaction of 1,3-dimethylindole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphoryl-substituted indole oxides.
Reduction: Formation of diphenylphosphine-substituted indoles.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Diphenylphosphoryl)methyl]phenol
- N-Methyl-2-(diphenylphosphoryl)acetamide
- Bis[N-alkyl-N-(2-diphenylphosphorylethyl)]amides of diglycolic acid
Uniqueness
2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
185196-17-2 |
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Molecular Formula |
C23H22NOP |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethyl)-1,3-dimethylindole |
InChI |
InChI=1S/C23H22NOP/c1-18-21-15-9-10-16-22(21)24(2)23(18)17-26(25,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3 |
InChI Key |
KRWJVTKYKAQGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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